

# Flonoltinib Maleate: A Technical Overview of Early-Phase Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Flonoltinib maleate*

Cat. No.: B13838645

[Get Quote](#)

## Introduction

**Flonoltinib maleate** (FM) is a novel, orally administered, dual-target inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).<sup>[1][2]</sup> It is currently under investigation for the treatment of myeloproliferative neoplasms (MPNs), including myelofibrosis (MF), polycythemia vera (PV), and essential thrombocythemia (ET).<sup>[1]</sup> Hyperactivation of the JAK/STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a key pathogenic mechanism in MPNs.<sup>[3][4]</sup> **Flonoltinib maleate** distinguishes itself from other JAK2 inhibitors through its unique mechanism of action, binding to both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2.<sup>[3][5][6]</sup> This dual binding is believed to confer high selectivity for JAK2 over other JAK family members, potentially leading to an improved safety and efficacy profile.<sup>[5][6][7]</sup> Preclinical studies have demonstrated its potent anti-tumor activity in various MPN models, showing significant reduction in tumor burden, suppression of disease progression, and prolonged survival in mice.<sup>[3][4][8]</sup>

This technical guide provides an in-depth summary of the available data from early-phase clinical trials of **Flonoltinib maleate**, with a focus on its clinical activity, safety profile, and the methodologies employed in these studies.

## Mechanism of Action and Signaling Pathway

**Flonoltinib maleate** exerts its therapeutic effect by inhibiting the JAK/STAT pathway, a critical signaling cascade for cell proliferation, differentiation, and immune regulation.<sup>[3]</sup> The JAK2V617F mutation leads to constitutive activation of this pathway, driving the aberrant cell

growth characteristic of MPNs.<sup>[3]</sup> **Flonoltinib maleate**'s high selectivity is attributed to its ability to bind to the ATP-binding site of the JAK2 JH1 domain and an allosteric site in the JH2 domain.<sup>[3]</sup> This dual-action mechanism is distinct from first-generation JAK inhibitors.<sup>[5][6]</sup> Additionally, **Flonoltinib maleate** inhibits FLT3, a receptor tyrosine kinase often implicated in hematologic malignancies.<sup>[1]</sup> Some preclinical evidence also suggests it may inhibit Cyclin-Dependent Kinase 6 (CDK6), which could contribute to improvements in bone marrow fibrosis.<sup>[9][10]</sup>

## Inhibitory Activity

Preclinical assessments have quantified the inhibitory potency of **Flonoltinib maleate** against various kinases.

| Target | IC50 (nM) |
|--------|-----------|
| JAK2   | 0.7 - 0.8 |
| FLT3   | 4 - 15    |
| JAK1   | 26        |
| JAK3   | 39        |

Sources:<sup>[5][6][7][11]</sup>

The data demonstrates a high degree of selectivity for JAK2, with over 600-fold greater selectivity for JAK2 compared to JAK1 and JAK3.<sup>[5][6][7]</sup>



[Click to download full resolution via product page](#)

Figure 1: Simplified JAK/STAT Signaling Pathway Inhibition by **Flonoltinib Maleate**.

## Phase I/IIa Clinical Trial (NCT05153343)

A first-in-human, multicenter, Phase I/IIa study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and clinical activity of **Flonoltinib maleate** in patients with myelofibrosis.[5]

### Experimental Protocol

- Study Design: The trial consisted of a dose-escalation phase (Phase I) followed by a dose-expansion phase (Phase IIa).[5][7]
  - Dose Escalation: Patients received oral **Flonoltinib maleate** at escalating doses of 25 mg, 50 mg, 100 mg, 150 mg, 225 mg, and 325 mg.[5][7] The primary objectives were to determine safety, tolerability, dose-limiting toxicities (DLTs), and the maximum tolerated dose (MTD).[5][6]
  - Dose Expansion: Patients were treated at the recommended Phase 2 dose (RP2D) of 100 mg once daily (QD).[7] The primary endpoint was the rate of spleen volume reduction.[9]
- Patient Population: Eligible patients were aged 18 years or older with a diagnosis of primary MF, post-polycythemia vera MF (post-PV-MF), or post-essential thrombocythemia MF (post-ET-MF).[5][7] Patients were required to have intermediate-1, -2, or high-risk disease according to the Dynamic International Prognostic Scoring System (DIPSS) and palpable splenomegaly.[7][9] Both JAK inhibitor-naïve and previously treated patients were enrolled.[5][7]
- Dosing Regimen:
  - Single Administration: A single dose was administered between Day 1 and Day 4.[5][7]
  - Multiple Administration: Once-daily dosing occurred for 14 days, from Day 5 to Day 21.[5][7]
  - Extended Dosing: From Day 23 onwards, treatment was administered in 14-day cycles.[5][7] Patients could continue treatment until disease progression or unacceptable toxicity.[7]
- Endpoints:

- Primary Endpoints: Safety, tolerability, DLTs, MTD, and PK behavior.[5][6][7]
- Secondary Endpoints: A  $\geq 35\%$  reduction in spleen volume from baseline at week 24 (SVR35), palpation response, and improvement in disease-related symptoms, often measured as a  $\geq 50\%$  reduction in Total Symptom Score (TSS50).[5][6]

[Click to download full resolution via product page](#)

Figure 2: Workflow of the **Flonoltinib Maleate** Phase I/Ia Clinical Trial (NCT05153343).

## Clinical Efficacy

The trial demonstrated significant clinical benefits for patients with myelofibrosis.[\[5\]](#) The maximum tolerated dose was established at 225 mg/day.[\[6\]](#)[\[7\]](#)

Table 1: Spleen Volume and Symptom Response

| Endpoint         | Overall Population<br>(n=30)   | Dose Escalation<br>(n=15)     | Dose Expansion<br>(n=15)      |
|------------------|--------------------------------|-------------------------------|-------------------------------|
| SVR35 at Week 24 | <b>77.3% (17/22 evaluable)</b> | <b>72.7% (8/11 evaluable)</b> | <b>81.8% (9/11 evaluable)</b> |
| Best SVR35       | 83.3% - 86.7%                  | 80.0%                         | 93.3%                         |
| Best TSS50       | 76.7% - 80.0%                  | 80.0%                         | 73.3%                         |

Data as of Feb 29, 2024, and Sep 5, 2024. Sources:[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)

A subgroup analysis showed comparable spleen response rates between patients previously exposed to JAK inhibitors and those who were JAK inhibitor-naïve.[\[5\]](#)[\[7\]](#) At week 24, the SVR35 rate was 70.0% for patients with prior JAK inhibitor exposure and 83.3% for naïve patients.[\[7\]](#)

Table 2: Bone Marrow Fibrosis Improvement

| Cohort             | Improvement Rate |
|--------------------|------------------|
| Overall Population | <b>26.1%</b>     |
| Dose Escalation    | 16.7%            |
| Dose Expansion     | 36.4%            |

Source:[\[9\]](#)

## Safety and Tolerability

**Flonoltinib maleate** was found to have a manageable safety profile.[9] No dose-limiting toxicities were observed during the first cycle of the Phase I portion of the study.[5][6][7]

Table 3: Most Common Grade  $\geq 3$  Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event Type | Event                      | Incidence (%) |
|--------------------|----------------------------|---------------|
| Hematological      | Anemia                     | 48.4%         |
|                    | Thrombocytopenia           | 29.0%         |
|                    | Leukopenia                 | 19.4%         |
|                    | Decreased Lymphocyte Count | 16.1%         |
|                    | Neutropenia                | 16.1%         |
| Non-Hematological  | Pneumonia                  | 9.7%          |
|                    | Abdominal Pain             | 3.2%          |
|                    | Hypertension               | 3.2%          |
|                    | Fibrinogen Decreased       | 3.2%          |
|                    | Abnormal Liver Function    | 3.2%          |

Source:[5][7]

Notably, platelet counts were not significantly affected during treatment, and neutrophil levels returned to normal, suggesting reduced off-target toxicities.[9]

## Conclusion and Future Directions

The early-phase clinical trials of **Flonoltinib maleate** have yielded promising results, demonstrating significant and durable efficacy in reducing spleen volume, improving constitutional symptoms, and even reversing bone marrow fibrosis in patients with myelofibrosis.[5][9] Its unique dual-binding mechanism to the JAK2 JH1 and JH2 domains likely contributes to its high selectivity and manageable safety profile, particularly concerning the limited impact on platelet counts.[3][9]

Based on these findings, **Flonoltinib maleate** has the potential to be a valuable new treatment option for myelofibrosis.<sup>[5]</sup> A randomized, open-label, multicenter Phase II trial is currently underway to further evaluate its efficacy and safety.<sup>[5]</sup> Additionally, a Phase IIa study is planned to investigate its use in patients with polycythemia vera who are resistant or intolerant to standard therapies.<sup>[10]</sup> These ongoing studies will provide a more comprehensive understanding of **Flonoltinib maleate**'s role in the treatment landscape for myeloproliferative neoplasms.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Flunotinib maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pvreporter.com [pvreporter.com]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Paper: First-in-Human Phase I/IIa Safety and Efficacy of Flonoltinib Maleate, a New Generation of JAK2/FLT3 Inhibitor in Myelofibrosis [ash.confex.com]
- 8. Preclinical studies of Flonoltinib Maleate, a novel JAK2/FLT3 inhibitor, in treatment of JAK2V617F-induced myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Flonoltinib Maleate: A Technical Overview of Early-Phase Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13838645#early-phase-clinical-trials-of-flonoltinib-maleate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)